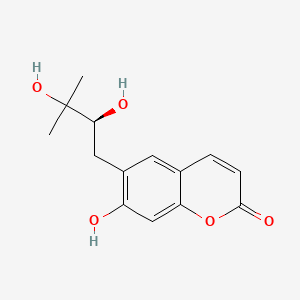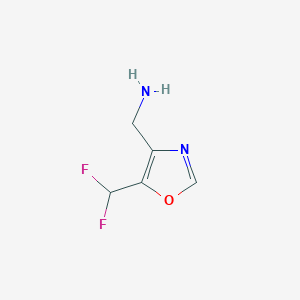
(5-(Difluoromethyl)oxazol-4-yl)methanamine
Descripción general
Descripción
“(5-(Difluoromethyl)oxazol-4-yl)methanamine” is a chemical compound with the CAS Number: 2287302-58-1 . It is also known as “[5-(difluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride” and has a molecular weight of 184.57 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(5-(Difluoromethyl)oxazol-4-yl)methanamine” is1S/C5H6F2N2O.ClH/c6-5(7)4-3(1-8)9-2-10-4;/h2,5H,1,8H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“(5-(Difluoromethyl)oxazol-4-yl)methanamine” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight were not available in the retrieved data.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A study explored the antimicrobial and antifungal properties of methanamine derivatives, including compounds related to (5-(Difluoromethyl)oxazol-4-yl)methanamine. These compounds demonstrated moderate to very good activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Chemical Characterization
Another study focused on the synthesis of quinazoline-based ruthenium complexes, starting from compounds structurally similar to (5-(Difluoromethyl)oxazol-4-yl)methanamine. These complexes were utilized in efficient transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Novel Compound Synthesis
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, a derivative of (5-(Difluoromethyl)oxazol-4-yl)methanamine, was synthesized using a polyphosphoric acid condensation route. This study demonstrated the potential for creating novel compounds for various applications (Shimoga, Shin, & Kim, 2018).
Oxazole Synthesis
A study reported the facile synthesis of 5-trifluoromethyl-2,4-disubstituted oxazoles, closely related to (5-(Difluoromethyl)oxazol-4-yl)methanamine. This synthesis involved copper(II)-catalyzed and TBHP/I2-mediated tandem oxidative cyclization, highlighting an important methodology in oxazole chemistry (Wei, Yu, Chen, Deng, Zhang, & Cao, 2011).
Biased Agonists for Neurological Applications
A novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors, indicating potential neurological applications. This research showcased the possibilities ofusing similar compounds for developing antidepressant drug candidates (Sniecikowska et al., 2019).
Synthesis of Benzofuran and Indol Methanamine Derivatives
Research on the novel synthesis of benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, related to (5-(Difluoromethyl)oxazol-4-yl)methanamine, revealed a new synthesis approach. This methodology could generate various substituted methanamine compounds, expanding the scope of chemical synthesis (Schlosser et al., 2015).
Synthesis of Pseudopeptides
Copper (triazole-5-yl)methanamine complexes, related to the compound , were used for synthesizing pyridine-containing pseudopeptides. This showcases the potential of such compounds in peptide synthesis and related pharmaceutical applications (Akbarikalani et al., 2020).
Bone Disorder Treatment
A compound structurally similar to (5-(Difluoromethyl)oxazol-4-yl)methanamine was identified as a lead for treating bone disorders. This discovery highlights the potential of such compounds in developing treatments for conditions affecting bone health (Pelletier et al., 2009).
Anticoagulant Agents
A study synthesized 1,3,4-oxadiazoles, related to (5-(Difluoromethyl)oxazol-4-yl)methanamine, as potential anticoagulant agents. This research contributes to the development of new medicinal compounds for blood-related disorders (Iyer et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[5-(difluoromethyl)-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)4-3(1-8)9-2-10-4/h2,5H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDIJHNFXUULSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Difluoromethyl)oxazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



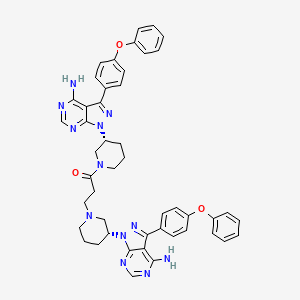

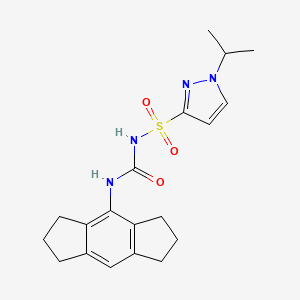


![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)


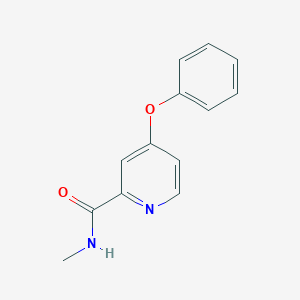
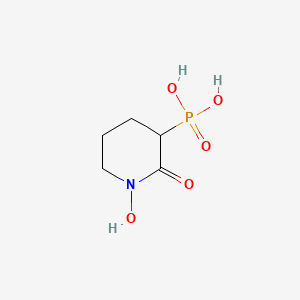

![Tert-butyl [trans-5-hydroxy-3-piperidinyl]carbamate](/img/structure/B3324932.png)

